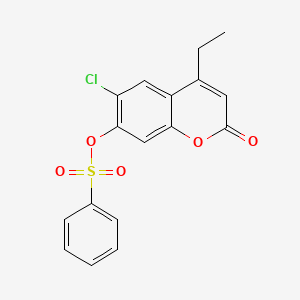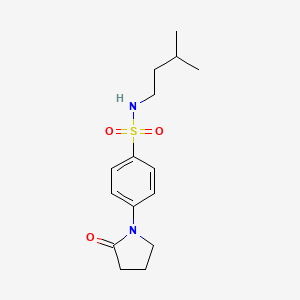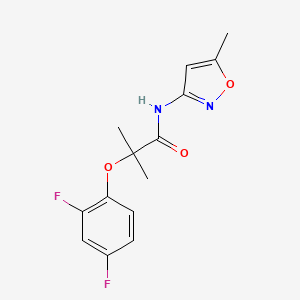
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate, also known as CECBS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. In material science, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been investigated for its potential as a fluorescent probe for the detection of heavy metal ions in water.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. In vitro and in vivo studies have demonstrated that 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and can induce apoptosis in cancer cells. 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate has been shown to have a wide range of potential applications in various fields, making it a versatile research tool. However, one limitation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate is its limited solubility in water, which may make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate. One area of interest is the development of new drugs based on the structure of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate, particularly for the treatment of inflammatory and neoplastic diseases. Another area of interest is the synthesis of novel materials using 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate as a building block, which could have applications in fields such as electronics and photonics. Finally, further investigation into the mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate could provide insights into the regulation of inflammatory and immune responses, and may lead to the development of new therapeutic targets.
Métodos De Síntesis
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate can be synthesized through a multi-step reaction process, starting with the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromene-7-carboxylic acid with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl benzenesulfonate.
Propiedades
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO5S/c1-2-11-8-17(19)22-15-10-16(14(18)9-13(11)15)23-24(20,21)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAXJSWBPCISKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5134813.png)
![ethyl 5-(anilinocarbonyl)-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5134823.png)

![N-{2-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5134827.png)
![methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5134837.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134848.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5134859.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5134881.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)


![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5134892.png)
![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)